Cas no 1216698-02-0 (N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride)

N-[3-(Dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a chemically synthesized small molecule with potential applications in pharmaceutical research and development. Its structure features a benzothiazole core linked to a dimethylaminopropyl-substituted benzamide moiety, which may confer selective binding properties for biological targets. The hydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo studies. This compound’s dual methoxy substitutions could influence its pharmacokinetic profile, including improved metabolic resistance. Its precise mechanism of action remains under investigation, but it holds promise as a scaffold for designing novel therapeutic agents, particularly in areas requiring modulation of specific receptor or enzyme interactions.
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride structure
1216698-02-0 structure
商品名:N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
CAS番号:1216698-02-0
MF:C21H26ClN3O3S
メガワット:435.967442989349
CID:5508239
PubChem ID:16799116

N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride 化学的及び物理的性質

名前と識別子

    • AKOS026680706
    • 1216698-02-0
    • N-(3-(dimethylamino)propyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
    • N-[3-(DIMETHYLAMINO)PROPYL]-3-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE
    • F2019-1033
    • N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
    • インチ: 1S/C21H25N3O3S.ClH/c1-23(2)12-7-13-24(20(25)15-8-5-9-16(14-15)26-3)21-22-19-17(27-4)10-6-11-18(19)28-21;/h5-6,8-11,14H,7,12-13H2,1-4H3;1H
    • InChIKey: SCBFDDAGXSZSKB-UHFFFAOYSA-N
    • ほほえんだ: Cl.S1C2C=CC=C(C=2N=C1N(C(C1C=CC=C(C=1)OC)=O)CCCN(C)C)OC

計算された属性

  • せいみつぶんしりょう: 435.1383406g/mol
  • どういたいしつりょう: 435.1383406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 507
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų

N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2019-1033-3mg
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2019-1033-10μmol
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2019-1033-40mg
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2019-1033-4mg
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2019-1033-5mg
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2019-1033-20μmol
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2019-1033-15mg
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2019-1033-5μmol
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2019-1033-1mg
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2019-1033-30mg
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1216698-02-0 90%+
30mg
$119.0 2023-05-17

N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride 関連文献

N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochlorideに関する追加情報

N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride: A Comprehensive Overview

N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound with the CAS number 1216698-02-0. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug development. The molecule consists of a benzamide core with substituents that include a dimethylamino group, methoxy groups, and a benzothiazole ring system. These structural elements contribute to its diverse chemical properties and biological activities.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and hydrochloride salt formation. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.

One of the most notable aspects of this compound is its pharmacological profile. Studies have demonstrated that it exhibits potent biological activity, particularly in the context of enzyme inhibition and receptor modulation. For instance, investigations into its interaction with serine proteases have revealed its ability to inhibit enzymatic activity, making it a promising candidate for therapeutic interventions in inflammatory diseases. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, highlighting its potential as a modulator in neurodegenerative disorders.

Recent research has also focused on the pharmacokinetic properties of this compound. Studies conducted in preclinical models have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that the compound has the potential for oral bioavailability, which is a critical factor for drug development. Furthermore, toxicological evaluations have indicated that it exhibits low toxicity at therapeutic concentrations, further supporting its suitability as a drug candidate.

The structural versatility of this compound has led to its exploration in various therapeutic areas. For example, its ability to target specific signaling pathways has been investigated in cancer research. Preclinical studies have demonstrated that it can inhibit the proliferation of cancer cells by modulating key oncogenic pathways. This opens up new avenues for its application in anticancer therapy.

In addition to its pharmacological applications, this compound has also been studied for its material science properties. Its unique molecular architecture makes it a candidate for applications in polymer chemistry and nanotechnology. Researchers have explored its potential as a building block for constructing advanced materials with tailored properties.

From a synthetic chemistry perspective, this compound serves as an excellent model for studying complex molecular architectures. Its synthesis involves multiple functional group transformations and highlights the importance of stereochemical control in organic synthesis. Recent studies have utilized advanced spectroscopic techniques to elucidate its three-dimensional structure, providing insights into its conformational flexibility and molecular interactions.

In conclusion, N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure, coupled with promising biological activities and favorable pharmacokinetic profiles, positions it as a valuable tool in drug discovery and materials science research.

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